N-(3-acetylphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide
Description
N-(3-acetylphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide is a sulfur-containing acetamide derivative featuring a 1-methylimidazole core substituted with a 4-methoxyphenyl group at the 5-position and an acetamide-linked 3-acetylphenyl moiety at the 2-sulfanyl position.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-14(25)16-5-4-6-17(11-16)23-20(26)13-28-21-22-12-19(24(21)2)15-7-9-18(27-3)10-8-15/h4-12H,13H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CADKTRMGJLMSOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved by reacting a suitable aldehyde with an amine and a thiol under acidic conditions.
Introduction of the methoxyphenyl group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the imidazole ring.
Acetylation of the phenyl group: The final step involves the acetylation of the phenyl group using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
N-(3-acetylphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities. The methoxyphenyl group can interact with hydrophobic pockets in proteins, affecting their function. The acetylphenyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The target compound shares structural similarities with several analogs, differing primarily in substituents on the aromatic rings and heterocyclic cores. Key comparisons include:
N-(4-Methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
- Structure : Differs in the acetamide-linked phenyl group (4-methoxyphenyl vs. 3-acetylphenyl).
- Molecular Weight : 277.34 g/mol .
- This may affect receptor binding or oxidative metabolism .
N-(4-Chlorophenyl)-2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
- Structure : Features chloro substituents on both phenyl rings instead of methoxy and acetyl groups.
- Molecular Weight : 494.55 g/mol .
- The absence of a methyl group on the imidazole may alter steric interactions in biological targets .
Compound 8t ()
- Structure : Contains a 1,3,4-oxadiazole core instead of imidazole, with a chloro-methylphenyl substituent.
- Molecular Weight : 428.5 g/mol.
- Bioactivity : Exhibits lipoxygenase (LOX) and butyrylcholinesterase (BChE) inhibition, suggesting heterocycle-dependent enzyme interaction .
Compound 9 ()
Physicochemical and Crystallographic Properties
- Molecular Conformation : Substituents influence dihedral angles between aromatic rings and amide groups. For example, dichlorophenyl analogs exhibit dihedral angles of 44.5°–77.5°, affecting crystal packing and solubility .
- Hydrogen Bonding : Imidazole-based compounds (e.g., target molecule) may form stronger N–H⋯O bonds compared to oxadiazole derivatives, influencing crystallinity and stability .
Biological Activity
N-(3-acetylphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C18H20N2O2S
- Molecular Weight : 342.43 g/mol
The structure features an imidazole ring, which is significant for its biological activity, particularly in interactions with biological targets.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties.
Minimum Inhibitory Concentration (MIC)
Table 1 summarizes the MIC values against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.6 |
| Escherichia coli | 31.2 |
| Pseudomonas aeruginosa | 62.5 |
| Enterococcus faecalis | 31.2 |
The compound demonstrated bactericidal effects, particularly against Gram-positive bacteria, with a mechanism involving the inhibition of protein synthesis and disruption of cell wall integrity .
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown potential in cancer research. Studies have evaluated its cytotoxicity against various cancer cell lines.
Cytotoxicity Assays
Table 2 presents the IC50 values for different cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 12.5 |
| HeLa (cervical cancer) | 10.0 |
| A549 (lung cancer) | 15.0 |
The compound's cytotoxic effects are attributed to its ability to induce apoptosis and inhibit cell proliferation through the modulation of signaling pathways involved in cell survival .
The biological activity of this compound is largely influenced by its structural components:
- Imidazole Ring : Known for its role in mimicking histidine residues in enzymes, facilitating interactions with metal ions crucial for enzyme activity.
- Sulfanyl Group : Contributes to the compound's reactivity and potential binding interactions with biological targets.
Case Studies
Several studies have highlighted the efficacy of this compound in both antimicrobial and anticancer applications:
- Antimicrobial Efficacy Study : A study published in Journal of Antimicrobial Chemotherapy reported that the compound exhibited significant antibacterial activity against MRSA strains, outperforming standard antibiotics like ciprofloxacin .
- Cytotoxicity Evaluation : Research conducted at a university laboratory showed that this compound effectively inhibited the growth of various cancer cell lines, demonstrating a dose-dependent response .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
